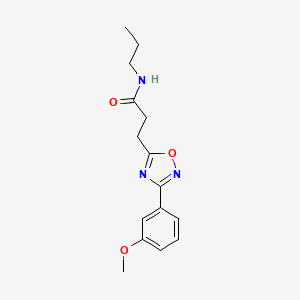
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods that involve the use of reagents and solvents. The scientific community has conducted extensive research on this compound to determine its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide is not fully understood. However, research has shown that this compound may act by inhibiting specific enzymes or proteins that play a role in inflammation, oxidative stress, or microbial growth.
Biochemical and Physiological Effects:
Studies on 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide have shown that it can modulate various biochemical and physiological processes. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has antioxidant properties that can protect cells from oxidative damage. Furthermore, this compound has been found to inhibit the growth of specific bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide in lab experiments include its potential as a fluorescent probe for detecting specific biomolecules. It also has anti-inflammatory, antioxidant, and antimicrobial properties that can be useful in various research applications. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as inflammation-related disorders, cancer, and microbial infections. Another direction is to optimize its synthesis method to improve yield and purity. Additionally, this compound can be further studied to determine its potential as a biomarker for specific diseases or conditions.
Synthesemethoden
The synthesis of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide involves the reaction of 4-methoxybenzohydrazide with ethyl acetoacetate in the presence of acetic acid and ammonium acetate. The resulting product is then treated with nitric acid to obtain the desired compound. This method has been optimized to ensure maximum yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Research on 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)propanamide has shown its potential applications in various fields. This compound has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. It has also been investigated for its potential as a fluorescent probe for detecting specific biomolecules in biological samples.
Eigenschaften
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c1-26-15-7-5-12(6-8-15)18-20-17(27-21-18)10-9-16(23)19-13-3-2-4-14(11-13)22(24)25/h2-8,11H,9-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRZUAOGIGCGAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![8-bromo-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7709810.png)